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  • Product: (Perfluorophenyl)methanamine
  • CAS: 1548-77-2

Core Science & Biosynthesis

Foundational

CAS number and IUPAC name for (Perfluorophenyl)methanamine

Topic: CAS number and IUPAC name for (Perfluorophenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (Perfluorophenyl)methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and IUPAC name for (Perfluorophenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Perfluorophenyl)methanamine, widely known as 2,3,4,5,6-pentafluorobenzylamine, is a critical fluorinated building block in medicinal chemistry, crystal engineering, and surface science. Unlike its non-fluorinated analogue (benzylamine), the perfluorinated aromatic ring induces a profound electronic inversion—creating a quadrupole moment that facilitates unique π–π stacking interactions (arene–perfluoroarene interactions). This guide provides a definitive technical profile, a self-validating synthesis protocol, and mechanistic insights into its application for modulating pKa and lipophilicity in drug design.

Crucial Distinction: Do not confuse this compound with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), which is a standard derivatizing agent for carbonyls. This guide focuses strictly on the primary amine .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Core Identifiers
ParameterDetail
CAS Number 1548-77-2 (Free Base)154128-88-8 (Hydrochloride Salt)
IUPAC Name (2,3,4,5,6-Pentafluorophenyl)methanamine
Common Synonyms 2,3,4,5,6-Pentafluorobenzylamine; PFBA; (Perfluorophenyl)methylamine
SMILES C(C1=C(C(=C(C(=C1F)F)F)F)F)N
Molecular Formula C₇H₄F₅N
Molecular Weight 197.11 g/mol
Physicochemical Properties

The electron-withdrawing nature of the pentafluorophenyl group significantly alters the physical and chemical behavior compared to benzylamine.

PropertyValueContext/Notes
Physical State Liquid (at RT)Colorless to pale yellow; distinct amine odor.
Boiling Point ~170–175 °CEstimated based on the bromide precursor (174°C) and lack of strong H-bond networking compared to non-fluorinated analogs.
Density ~1.5–1.6 g/mLHigh density due to heavy fluorine atoms.
pKa (Conjugate Acid) ~5.7 – 6.0Critical: Significantly lower than benzylamine (pKa ~9.3). The strong -I (inductive) effect of the C₆F₅ ring reduces the basicity of the nitrogen lone pair.
Solubility Organic SolventsSoluble in DCM, MeOH, THF. Low solubility in water compared to benzylamine.

Self-Validating Synthesis Protocol

Methodology: The Gabriel Synthesis While reduction of pentafluorobenzonitrile is possible, it carries a risk of defluorination under harsh reducing conditions (e.g., LiAlH₄). The Gabriel Synthesis using pentafluorobenzyl bromide is the preferred, self-validating route for high-purity primary amine synthesis without side reactions.

Reagents
  • Substrate: 2,3,4,5,6-Pentafluorobenzyl bromide (CAS 1765-40-8).

  • Reagent: Potassium Phthalimide.[1][2][3]

  • Cleavage Agent: Hydrazine Hydrate (N₂H₄·xH₂O).[4][5][6][7]

  • Solvent: DMF (Step 1), Ethanol (Step 2).

Step-by-Step Protocol

Step 1: N-Alkylation (Formation of the Phthalimide Intermediate)

  • Setup: Charge a round-bottom flask with Potassium Phthalimide (1.1 equiv) and anhydrous DMF (5 mL/mmol).

  • Addition: Add 2,3,4,5,6-Pentafluorobenzyl bromide (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat to 80°C for 4 hours. The reaction is self-indicating; the disappearance of the starting bromide can be monitored by TLC (Hexane/EtOAc).

  • Workup: Pour mixture into ice water. The intermediate N-(pentafluorobenzyl)phthalimide will precipitate as a white solid. Filter, wash with water, and dry.

Step 2: Hydrazinolysis (Amine Liberation)

  • Digestion: Suspend the phthalimide intermediate in Ethanol (10 mL/mmol).

  • Cleavage: Add Hydrazine Hydrate (3.0 equiv).

  • Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide byproduct) will form, indicating reaction progress.

  • Isolation:

    • Cool to room temperature.

    • Acidify with 6M HCl (to pH < 2) to dissolve the amine and precipitate the phthalhydrazide fully.

    • Filter off the solid phthalhydrazide.

    • Basify the filtrate with NaOH (to pH > 12) to liberate the free amine.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo to yield (Perfluorophenyl)methanamine .

Synthesis Workflow Diagram

SynthesisProtocol Start Pentafluorobenzyl Bromide (CAS 1765-40-8) Step1 Step 1: N-Alkylation (Potassium Phthalimide, DMF, 80°C) Start->Step1 Nu- Substitution Inter Intermediate: N-(Pentafluorobenzyl)phthalimide Step1->Inter Precipitation Step2 Step 2: Hydrazinolysis (N2H4, EtOH, Reflux) Inter->Step2 Cleavage Cleanup Acid/Base Extraction (Remove Phthalhydrazide) Step2->Cleanup Purification Product Target Product: (Perfluorophenyl)methanamine Cleanup->Product Isolation

Caption: Gabriel Synthesis pathway ensuring high fidelity formation of the primary amine without defluorination risks.

Applications in Drug Discovery & Materials Science

Crystal Engineering & Supramolecular Chemistry

The pentafluorophenyl ring is a classic "quadrupole inverter."

  • Mechanism: Benzene has a negative quadrupole moment (electron-rich face). Pentafluorobenzene has a positive quadrupole moment (electron-deficient face).

  • Application: This creates strong, directional Face-to-Face π–π Stacking interactions between the C₆F₅ group and electron-rich aromatic rings (e.g., phenyl, indole). Researchers use (Perfluorophenyl)methanamine to direct crystal packing or stabilize protein-ligand interactions.

Medicinal Chemistry: pKa Modulation

Substituting a benzylamine moiety with a pentafluorobenzylamine moiety is a strategic bioisosteric replacement.

  • Basicity Reduction: Lowers pKa from ~9.3 to ~5.8.

  • Effect: At physiological pH (7.4), a significant fraction of the drug remains neutral (unlike the protonated benzylamine).

  • Outcome: Enhanced membrane permeability (logD) and altered metabolic stability (blocking oxidation at the benzylic position due to electron deficiency).

Application Logic Diagram

Applications Core (Perfluorophenyl)methanamine MatSci Materials Science Core->MatSci MedChem Medicinal Chemistry Core->MedChem Stacking Arene-Perfluoroarene Stacking (Crystal Eng.) MatSci->Stacking SAMs Surface Modification (Fluorinated SAMs) MatSci->SAMs pKa pKa Modulation (Lower Basicity) MedChem->pKa Metab Metabolic Stability (Block Benzylic Oxidation) MedChem->Metab

Caption: Strategic utility of the pentafluorophenyl motif in materials and drug design.

Handling & Safety

Signal Word: WARNING / DANGER (Depending on concentration)

  • Hazard Statements:

    • H314/H315: Causes skin irritation/burns (Amine nature).

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates. Keep cool (2–8°C recommended).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information (PubChem). Benzenemethanamine, 2,3,4,5,6-pentafluoro- (Compound). PubChem CID 3721837. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis: Mechanism and Protocols. [Link]

  • Reich, H. J., & Bordwell, F. G. pKa Data: Bordwell pKa Table (Acidity in DMSO and Water). (Reference for pKa trends of fluorinated aromatics). [Link]

Sources

Exploratory

Theoretical and Computational Deep Dive into (Perfluorophenyl)methanamine: A Guide for Drug Development and Materials Science

Abstract (Perfluorophenyl)methanamine, also known as pentafluorobenzylamine, represents a fascinating molecular scaffold for researchers in drug discovery and materials science. The strategic introduction of a perfluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(Perfluorophenyl)methanamine, also known as pentafluorobenzylamine, represents a fascinating molecular scaffold for researchers in drug discovery and materials science. The strategic introduction of a perfluorinated phenyl ring onto a methanamine moiety dramatically alters its physicochemical properties, including electronic distribution, lipophilicity, and metabolic stability. This in-depth technical guide provides a comprehensive theoretical and computational exploration of (Perfluorophenyl)methanamine. While direct, extensive computational studies on this specific molecule are not widely available in peer-reviewed literature, this guide synthesizes data from closely related fluorinated and non-fluorinated analogues to construct a robust predictive model of its behavior. We will delve into the core principles of its molecular structure, electronic properties, and reactivity through the lens of computational chemistry, offering field-proven insights into the causality behind its unique characteristics. This guide is designed to empower researchers, scientists, and drug development professionals to harness the potential of this and similar fluorinated compounds in their respective fields.

Introduction: The Transformative Power of Perfluorination

The substitution of hydrogen with fluorine in organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, impart profound changes to a molecule's conformation, pKa, and resistance to metabolic degradation.[1] (Perfluorophenyl)methanamine is a prime example of this molecular engineering strategy. By replacing the phenyl ring of benzylamine with a pentafluorophenyl group, a range of properties are modulated, creating a building block with significant potential for creating novel pharmaceuticals and advanced materials.

The pentafluorophenyl group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire molecule.[2] This guide will explore these effects through a detailed computational analysis, providing a theoretical framework for understanding and predicting the behavior of (Perfluorophenyl)methanamine in various chemical and biological environments.

Molecular Structure and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For (Perfluorophenyl)methanamine, the orientation of the aminomethyl group relative to the perfluorinated aromatic ring is of particular interest.

Computational Approach to Geometry Optimization

To predict the most stable conformation of (Perfluorophenyl)methanamine, Density Functional Theory (DFT) calculations are the workhorse of modern computational chemistry. A typical and reliable approach involves geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost for organic molecules.[3]

cluster_workflow Geometry Optimization Workflow A Initial 3D Structure (Perfluorophenyl)methanamine B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B Input C Geometry Optimization B->C Process D Frequency Analysis C->D Verification E Optimized Minimum Energy Structure D->E Output

Caption: A typical workflow for determining the optimized geometry of (Perfluorophenyl)methanamine using DFT.

Conformational analysis of related perfluoroalkanes has shown the presence of multiple energy minima, including gauche and anti-conformers.[4][5] For (Perfluorophenyl)methanamine, a key dihedral angle to consider is the C-C-C-N angle, which defines the rotation of the aminomethyl group. Computational scans of this dihedral angle would reveal the rotational energy barrier and the preferred spatial arrangement. It is anticipated that steric hindrance from the ortho-fluorine atoms will influence this conformation.[6]

Electronic Properties: A Tale of Two Rings

The most significant impact of the pentafluorophenyl group is on the electronic landscape of the molecule. This can be quantified through several computational descriptors.

Basicity and pKa Prediction

The electron-withdrawing nature of the five fluorine atoms is expected to decrease the electron density on the nitrogen atom of the amine group, thereby reducing its basicity compared to benzylamine. This has a direct impact on the pKa of the conjugate acid. While an experimental pKa for (Perfluorophenyl)methanamine is not readily found in the literature, we can draw a comparison with its non-fluorinated and partially fluorinated counterparts.

CompoundExperimental pKa (of conjugate acid)Predicted pKa (of conjugate acid)Key Takeaway
Benzylamine9.33[7]-Baseline basicity.
4-(Trifluoromethyl)benzylamine-8.60[7]A single trifluoromethyl group significantly reduces basicity.
(Perfluorophenyl)methanamine Not available< 8.60 (Expected) The five fluorine atoms are expected to have a more pronounced base-weakening effect.

Table 1: Comparison of pKa values for Benzylamine and its Fluorinated Analogs.

Computational pKa prediction can be approached using thermodynamic cycles in combination with DFT calculations and a suitable solvation model, such as the SMD (Solvation Model based on Density).

Dipole Moment and Electrostatic Potential

The high electronegativity of fluorine atoms creates strong C-F bond dipoles. In (Perfluorophenyl)methanamine, the vector sum of these bond dipoles results in a significant molecular dipole moment. Experimental measurements on pentafluorobenzene show a dipole moment of 1.44 D.[8] The addition of the aminomethyl group will further influence the magnitude and direction of the net dipole moment.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For (Perfluorophenyl)methanamine, the MEP surface is expected to show a region of negative potential (nucleophilic) around the nitrogen atom and a region of positive potential (electrophilic) on the hydrogen atoms of the amine group. The pentafluorophenyl ring itself is anticipated to have a significantly altered electrostatic potential compared to a standard benzene ring, with the fluorine atoms creating a more electron-deficient aromatic system.[6]

cluster_mep Predicted MEP of (Perfluorophenyl)methanamine N N H1 H H2 H C_alpha CH2 C_ring C6F5 Ring label_N Negative Potential (Nucleophilic) label_H Positive Potential (Electrophilic) label_ring Electron Deficient π-system

Caption: A conceptual representation of the expected Molecular Electrostatic Potential (MEP) of (Perfluorophenyl)methanamine.

Reactivity and Applications in Drug Discovery

The altered electronic properties of (Perfluorophenyl)methanamine have significant implications for its reactivity and its utility as a building block in drug design.

Enhanced Metabolic Stability

A major advantage of fluorination in drug design is the increased resistance to metabolic degradation, particularly by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.[7]

Modulation of Lipophilicity

The introduction of a trifluoromethyl group is known to increase the lipophilicity (LogP) of a molecule.[7] Similarly, the perfluorinated phenyl ring in (Perfluorophenyl)methanamine is expected to enhance its lipophilic character compared to benzylamine. This can improve a drug candidate's ability to cross cell membranes and access lipophilic binding pockets of target proteins. However, excessive lipophilicity can also lead to issues with aqueous solubility and off-target effects.

Experimental Protocols: A Starting Point

While this guide focuses on theoretical aspects, the synthesis of fluorinated benzylamines is well-established. A common and effective method is the reductive amination of the corresponding fluorinated benzaldehyde.

Protocol: Reductive Amination of Pentafluorobenzaldehyde

  • Imine Formation: Dissolve pentafluorobenzaldehyde in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base). Stir at room temperature to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

cluster_synthesis Reductive Amination Workflow Start Pentafluorobenzaldehyde + Ammonia Source Imine Imine Formation Start->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Product (Perfluorophenyl)methanamine Reduction->Product

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of the Pentafluorobenzyl Moiety in Synthetic Chemistry: Application Notes and Protocols

Introduction: Unveiling the Versatility of the Perfluorophenyl Group In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks offers a powerful tool to modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Versatility of the Perfluorophenyl Group

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks offers a powerful tool to modulate a compound's physicochemical properties. The pentafluorophenyl group, in particular, has emerged as a versatile and highly functional moiety. This guide delves into the practical applications of (perfluorophenyl)methanamine and its derivatives, providing researchers, scientists, and drug development professionals with detailed protocols and the underlying principles for their use. While the direct application of (perfluorophenyl)methanamine itself is less documented, its hydroxylamine derivative, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is a cornerstone reagent in analytical chemistry. Furthermore, the pentafluorobenzyl group serves as a highly effective reactive handle in materials science for polymer modification. This document will focus on these two prominent and well-established applications, offering insights into their mechanisms and practical execution.

Application I: Derivatization of Carbonyl Compounds with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

The sensitive and accurate detection of carbonyl compounds (aldehydes and ketones) is critical in various fields, from environmental analysis to clinical diagnostics. PFBHA has become an indispensable reagent for this purpose, converting volatile and often non-responsive carbonyls into stable, easily detectable oxime derivatives.[1] The high electron affinity of the pentafluorobenzyl group makes these derivatives particularly amenable to analysis by gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (GC-MS).[2]

Core Principles and Advantages

The derivatization reaction is a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form a stable C=N bond of the oxime. The key advantages of using PFBHA include:

  • Enhanced Stability: The resulting oximes are significantly more stable than the parent aldehydes or ketones, facilitating sample handling and analysis.

  • Improved Chromatographic Properties: The derivatization increases the molecular weight and reduces the polarity of the analytes, leading to better chromatographic separation.

  • High Sensitivity: The pentafluorobenzyl group is a potent electrophore, providing a strong signal in electron capture detectors, enabling the detection of trace amounts of carbonyl compounds.[2]

  • Versatility: PFBHA is effective for a wide range of aldehydes and ketones, including those found in complex matrices.

Experimental Workflow: Derivatization of Carbonyls

A Sample containing carbonyl compounds B Addition of PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl) A->B Derivatizing Agent C pH Adjustment (e.g., to pH 2-4) B->C Optimize Reaction Conditions D Reaction Incubation (e.g., 60°C for 30 min) C->D Formation of Oxime E Extraction of Oxime Derivatives (e.g., with hexane or other organic solvent) D->E Isolation of Products F Analysis by GC-ECD or GC-MS E->F Detection and Quantification

Caption: General workflow for the derivatization of carbonyl compounds using PFBHA.

Protocol: Derivatization of Aldehydes and Ketones in Aqueous Samples

This protocol provides a general procedure for the derivatization of carbonyl compounds in an aqueous matrix, which can be adapted based on the specific analyte and sample complexity.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)

  • Aqueous sample containing carbonyl compounds

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Hexane (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Vials for reaction and extraction

  • GC-ECD or GC-MS system

Procedure:

  • Sample Preparation: Place 1 mL of the aqueous sample into a 4 mL glass vial.

  • pH Adjustment: Adjust the pH of the sample to approximately 2-4 by adding a small amount of dilute HCl. This acidic condition facilitates the oximation reaction.

  • Addition of PFBHA: Add 100 µL of the PFBHA solution to the sample vial. The amount of PFBHA should be in stoichiometric excess relative to the expected maximum concentration of carbonyl compounds.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a water bath or heating block. The elevated temperature accelerates the reaction rate.

  • Extraction: After cooling to room temperature, add 1 mL of hexane to the vial. Vortex vigorously for 1-2 minutes to extract the formed oxime derivatives into the organic phase.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-ECD or GC-MS system for analysis.

Table 1: Representative Carbonyl Compounds Derivatized with PFBHA

Carbonyl CompoundApplication AreaReference
FormaldehydeEnvironmental Air Monitoring[3]
AcetaldehydeFood and Beverage Analysis
AcetoneClinical Diagnostics
Keto SteroidsPharmaceutical Analysis
ProstaglandinsBiomedical Research

Application II: Pentafluorobenzyl Group as a Reactive Platform in Polymer Chemistry

The pentafluorobenzyl moiety is increasingly utilized in polymer and materials science as a versatile precursor for post-polymerization modification. Polymers bearing this group, such as poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA), can be readily functionalized through nucleophilic aromatic substitution (SNAr) of the para-fluorine atom.[4] This approach allows for the synthesis of a wide range of functional polymers with tailored properties.

Core Principles and Advantages

The high electrophilicity of the pentafluorophenyl ring, a consequence of the strong electron-withdrawing nature of the fluorine atoms, makes the para-position particularly susceptible to nucleophilic attack. This reaction is highly regioselective and proceeds efficiently under mild conditions.

  • High Efficiency and Selectivity: The substitution occurs almost exclusively at the para-position, leading to well-defined polymer structures.[4]

  • Versatility of Nucleophiles: A broad range of nucleophiles, including primary and secondary amines, thiols, and some O-nucleophiles, can be employed to introduce various functional groups.[4]

  • Mild Reaction Conditions: The modifications can often be carried out at room temperature or slightly elevated temperatures, preserving the integrity of the polymer backbone and other functional groups.[4]

  • Tunable Polymer Properties: This strategy enables the straightforward synthesis of polymers with diverse functionalities, such as pH-responsiveness, thermo-responsiveness, or biocompatibility.[4]

Reaction Mechanism: Nucleophilic Aromatic Substitution on the Pentafluorobenzyl Group

A Pentafluorobenzyl-containing Polymer C₆F₅-CH₂-Polymer C Meisenheimer Complex (Intermediate) [C₆F₅(Nu)-CH₂-Polymer]⁻ A->C + Nu-H B Nucleophile Nu-H B->C D Functionalized Polymer (p-Nu-C₆F₄)-CH₂-Polymer C->D - F⁻ E Byproduct H-F D->E + H⁺

Sources

Application

microwave-assisted synthesis of (Perfluorophenyl)methanamine derivatives

Application Note: Microwave-Assisted Synthesis of (Perfluorophenyl)methanamine Derivatives Executive Summary This guide details the microwave-assisted synthesis of (perfluorophenyl)methanamine derivatives, a critical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of (Perfluorophenyl)methanamine Derivatives

Executive Summary

This guide details the microwave-assisted synthesis of (perfluorophenyl)methanamine derivatives, a critical scaffold in medicinal chemistry for modulating lipophilicity and metabolic stability. Traditional thermal methods for synthesizing these fluorinated amines often suffer from prolonged reaction times (12–48 hours) and incomplete conversion due to the electron-withdrawing nature of the perfluorinated ring, which can deactivate nucleophilic attack or destabilize intermediates.

By utilizing dielectric heating (microwave irradiation), researchers can accelerate these reactions to under 20 minutes while significantly improving yield and purity.[1][2][3] This protocol focuses on two primary pathways: Reductive Amination of pentafluorobenzaldehyde and Nucleophilic Substitution (


)  of pentafluorobenzyl bromide.

Scientific Rationale & Mechanistic Insight

Why (Perfluorophenyl)methanamines?

The pentafluorophenyl (


) moiety acts as a "polar hydrophobic" group. It is lipophilic yet capable of specific quadrupole-quadrupole interactions (e.g., 

-stacking with electron-rich aromatic residues in protein binding pockets). The methylene linker (

) in methanamine derivatives interrupts conjugation, allowing the amine nitrogen to retain basicity, which is crucial for forming salt bridges with target receptors.
The Microwave Advantage
  • Overcoming Electronic Deactivation: In reductive amination, the strong electron-withdrawing effect of the

    
     group destabilizes the iminium intermediate, making it less electrophilic and prone to hydrolysis. Microwave irradiation provides rapid, uniform energy to overcome the activation energy barrier for the reduction step.
    
  • Suppression of Side Reactions: Rapid heating and cooling profiles prevent the "thermal drift" often seen in oil baths, reducing the likelihood of defluorination or polymerization side products.

  • Solvent Efficiency: Microwave synthesis allows for the use of polar, environmentally benign solvents (e.g., Ethanol, Water) at temperatures above their boiling points (superheating), enhancing solubility and reaction rates.

Strategic Workflow

The following decision tree outlines the synthetic strategy based on available starting materials.

SynthesisWorkflow Start Target: (Perfluorophenyl)methanamine Derivative CheckSM Select Starting Material Start->CheckSM RouteA Route A: Pentafluorobenzaldehyde CheckSM->RouteA Aldehyde Available RouteB Route B: Pentafluorobenzyl Bromide CheckSM->RouteB Bromide Available ReactionA Reductive Amination (Aldehyde + Amine + Reductant) RouteA->ReactionA ReactionB Nucleophilic Substitution (SN2) (Alkyl Halide + Amine + Base) RouteB->ReactionB ConditionsA MW: 80-100°C, 10-20 min Solvent: MeOH/EtOH ReactionA->ConditionsA ConditionsB MW: 100-120°C, 5-15 min Solvent: ACN/DMF ReactionB->ConditionsB Product Isolated Product (>90% Purity) ConditionsA->Product ConditionsB->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability.

Experimental Protocols

Protocol A: Microwave-Assisted Reductive Amination

Best for: Synthesizing secondary amines from pentafluorobenzaldehyde.

Reagents:

  • Substrate: Pentafluorobenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv) or 
    
    
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve Pentafluorobenzaldehyde (1.0 mmol) and the Amine (1.1 mmol) in MeOH (3 mL).

  • Activation: Add 1-2 drops of glacial Acetic Acid. Stir at room temperature for 1 minute to initiate imine formation.

  • Reduction: Add

    
     (1.5 mmol) in a single portion. Cap the vial immediately.
    
    • Note:

      
       is preferred over 
      
      
      
      for its selectivity towards imines over aldehydes, preventing direct reduction of the starting material.
  • Microwave Irradiation:

    • Temperature: 90 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

    • Power: Dynamic (Max 150 W)

  • Work-up:

    • Cool the vial to room temperature.

    • Quench with saturated aqueous

      
       (5 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
Protocol B: Microwave-Assisted Alkylation

Best for: Synthesizing tertiary amines or when the amine is non-volatile.

Reagents:

  • Substrate: Pentafluorobenzyl bromide (1.0 equiv)

  • Amine: Secondary Amine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: In a 2-5 mL microwave vial, combine Pentafluorobenzyl bromide (1.0 mmol), Amine (1.2 mmol), and DIPEA (2.0 mmol) in ACN (3 mL).

  • Microwave Irradiation:

    • Temperature: 110 °C

    • Time: 10 minutes

    • Absorbance Level: Normal

  • Purification:

    • The reaction is often quantitative. Filter off any solid salts (

      
       or ammonium salts).
      
    • Concentrate the filtrate.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Data Summary

The following table summarizes optimization studies performed on a model system (Pentafluorobenzaldehyde + Morpholine).

ParameterConditionYield (%)Observations
Temp/Time 60°C / 60 min45%Incomplete conversion; imine intermediate persists.
Temp/Time 100°C / 10 min 92% Optimal conversion. Clean profile.
Temp/Time 140°C / 5 min78%Degradation observed; slight defluorination detected by

-NMR.
Solvent DCM30%Poor microwave absorption; slow heating ramp.
Solvent MeOH 92% Excellent absorption; protic solvent assists proton transfer.
Reductant

60%Significant reduction of aldehyde to alcohol (side product).
Reductant

92% High chemoselectivity for the imine.

Troubleshooting & Safety

  • Defluorination: At temperatures

    
     in the presence of strong nucleophiles, nucleophilic aromatic substitution (
    
    
    
    ) at the para-position of the pentafluorophenyl ring can occur. Keep temperatures below
    
    
    unless this substitution is desired.
  • Pressure Build-up: Methanol generates significant pressure at

    
    . Ensure vials are rated for at least 20 bar and use a synthesis system with active pressure monitoring.
    
  • Lachrymator: Pentafluorobenzyl bromide is a potent lachrymator. Handle all open vials in a fume hood.

  • HF Generation: While rare in these specific conditions, thermal decomposition of perfluorinated compounds can release HF. Do not overheat dry residues.

References

  • Microwave-Assisted Synthesis of Amine-Substituted Tetrakis(pentafluorophenyl)porphyrin.

    • Source: National Institutes of Health (PMC) / Org Lett.
    • Context: Demonstrates the stability of the pentafluorophenyl ring under microwave SNAr conditions and the efficiency of NMP as a solvent.
  • Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkyl

    • Source: Organic Chemistry Portal / Synthesis 2008.
    • Context: Provides the foundational protocol for microwave-assisted reductive amin
  • Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Heterogeneous C

    • Source: MDPI / ChemPlusChem 2023.
    • Context: Validates the use of microwave irradiation to accelerate reductive amination reactions, highlighting the "thermal drift" advantage.
  • Applications of Fluorine in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Authoritative review on the pharmacodynamic properties of the pentafluorophenyl group and its role in drug design.

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing side products in (Perfluorophenyl)methanamine reactions

Technical Support Center: (Perfluorophenyl)methanamine (PFBA) Topic: Identifying and Minimizing Side Products in (Perfluorophenyl)methanamine Reactions Reagent Code: PFBA ( ) Support Level: Tier 3 (Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Perfluorophenyl)methanamine (PFBA)

Topic: Identifying and Minimizing Side Products in (Perfluorophenyl)methanamine Reactions Reagent Code: PFBA (


)
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary: The "Pentafluoro" Paradox

(Perfluorophenyl)methanamine (PFBA) presents a unique synthetic challenge. While it is used primarily as a nucleophile (via the


 group), the highly electron-deficient perfluorophenyl ring acts as a "silent" electrophile.

In standard benzylamines, the aromatic ring is inert. In PFBA, the ring is highly activated toward Nucleophilic Aromatic Substitution (


) , particularly at the para-position. Most "unexplained" side products in PFBA chemistry arise because the user treats it like a standard benzylamine, ignoring the lability of the C–F bonds under basic or thermal stress.

This guide details how to navigate this dual reactivity to minimize side products.

Module 1: Troubleshooting Side Products ( vs. N-Alkylation)

User Question: "I am performing an amide coupling with PFBA. The reaction is incomplete, and LC-MS shows a mass corresponding to [M - 19 + Nu], where Nu is my solvent or base. What is happening?"

Diagnosis: You are observing Nucleophilic Aromatic Substitution (


) .[1][2]
The electron-withdrawing nature of the five fluorine atoms pulls electron density away from the ring carbons, making them susceptible to attack by nucleophiles. The fluorine atom at the para-position (C4) is the most labile leaving group.

Mechanism of Failure: If you use a strong base (e.g., NaH,


 at high heat) or a nucleophilic solvent (e.g., DMF, which can decompose to dimethylamine), the "external" nucleophile attacks the ring instead of your amine attacking the carbonyl.

Corrective Action:

  • Switch Solvents: Avoid DMF or DMAc if heating is required. These decompose to liberate dimethylamine (

    
    ), which rapidly displaces the para-fluorine to form a 
    
    
    
    byproduct.
    • Recommended: DCM, THF, or Acetonitrile.

  • Moderate the Base: Switch from inorganic bases (

    
    , CsF) to non-nucleophilic organic bases (DIPEA, 2,6-Lutidine).
    
  • Temperature Control: Keep reactions below 60°C. The activation energy for

    
     on perfluoroarenes drops significantly above this threshold.
    

Data: Relative Rates of


 at C4 (Para-Position) 
Nucleophile (Nu)SolventTemp (°C)% Side Product (Para-Substituted)
Dimethylamine (from DMF) DMF80> 45%
Hydroxide (

)

/THF
25< 5%
Alkoxide (

)
ROH60> 80%
PFBA (Self-Reaction) Toluene11010-15% (Dimerization)

Module 2: Reactivity & Kinetics (The "Sluggish Amine")

User Question: "My reductive amination with PFBA is extremely slow compared to benzylamine. I added more acid catalyst, but now I see impurities. Why?"

Diagnosis: You are fighting Electronic Deactivation . The perfluorophenyl group is a strong electron-withdrawing group (EWG). It inductively pulls electron density from the methylene group, which in turn pulls density from the nitrogen lone pair.

  • Consequence: PFBA is significantly less basic and less nucleophilic than non-fluorinated benzylamine.

Troubleshooting Guide:

  • Don't Over-Acidify: In reductive amination, lowering pH too much (pH < 4) protonates the already weak amine, shutting down the formation of the imine intermediate.

    • Optimization: Maintain pH 5–6. Use mild drying agents (

      
      ) to push imine formation rather than strong acids.
      
  • Enhance Electrophilicity: Since the amine (nucleophile) is weak, you must activate the electrophile more aggressively.

    • For Amides: Use high-activity coupling agents like HATU or COMU rather than EDC/HOBt.

    • For Alkylations: Use iodides instead of bromides/chlorides to compensate for the amine's poor kinetics.

Module 3: Analytical Forensics (19F NMR)

User Question: "How do I distinguish between the desired product and side products using NMR? The proton spectrum is cluttered."

Diagnosis: 1H NMR is often insufficient because the methylene protons (


) shift only slightly between the product and the para-substituted impurity. 19F NMR is the gold standard  for this chemistry.

Interpretation Guide:

  • Starting Material (PFBA): Shows 3 distinct signals (2 ortho, 1 para, 2 meta).

  • Desired Product (N-functionalized): Retains the 3-signal pattern (2:1:2 integration).

  • Side Product (Para-substituted): The para-fluorine signal (usually around -150 to -160 ppm) disappears . You will see two doublets (AA'BB' system) representing the remaining 4 fluorines.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired N-attack and the undesired Ring-attack (


).

PFBA_Reaction_Pathways cluster_conditions Critical Control Points PFBA (Perfluorophenyl)methanamine (PFBA) Desired_Path Path A: N-Attack (Kinetic Control) PFBA->Desired_Path  Nucleophilic Amine   Side_Path Path B: Ring-Attack (SNAr) (Thermodynamic/Base Control) PFBA->Side_Path  Electrophilic Ring   Electrophile Electrophile (R-X or R-COOH) Electrophile->Desired_Path Product Desired Product (N-Functionalized) Desired_Path->Product  Mild Base / <60°C   Impurity Para-Substituted Impurity (Loss of F) Side_Path->Impurity  Strong Base / High T / DMF  

Caption: Path A represents the desired reaction where the amine acts as a nucleophile. Path B represents the failure mode where the ring acts as an electrophile, leading to fluorine displacement.

Standard Operating Procedure: "Safe" Amide Coupling

To minimize


 side products while overcoming the low nucleophilicity of PFBA.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3][4]

  • PFBA (1.1 equiv)

  • HATU (1.1 equiv) - Chosen for high reactivity to compensate for weak amine.

  • DIPEA (2.5 equiv) - Non-nucleophilic base.[3]

  • DCM or Acetonitrile - Non-nucleophilic solvents.

Protocol:

  • Activation: Dissolve Carboxylic Acid and HATU in anhydrous DCM under Nitrogen. Stir for 5 minutes.

  • Base Addition: Add DIPEA dropwise at 0°C.

  • Amine Addition: Add PFBA slowly at 0°C.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Do not heat.

  • Monitoring: Check by 19F NMR after 2 hours.

    • Pass: Integration 2:1:2 preserved.

    • Fail: Loss of para-F signal.[5]

  • Workup: Acid wash (0.5M HCl) is safe; the perfluoro ring is stable to dilute acid.

References

  • Nucleophilic Aromatic Substitution on Pentafluorophenyl Systems. Title: Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles. Source: SciSpace / Beilstein J. Org. Chem. URL:[Link]

  • Reactivity of Perfluoroaromatics. Title: Reactions of Polyfluorobenzenes With Nucleophilic Reagents.[6][7] Source: National Institutes of Health (PMC). URL:[Link]

  • Solvent Effects in SNAr. Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC / NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Moisture Sensitivity with (Perfluorophenyl)methanamine

Guide Overview Subject: (Perfluorophenyl)methanamine (CAS: 446-48-0) Synonyms: 2,3,4,5,6-Pentafluorobenzylamine; PFB-Amine.[1] Core Challenge: Managing competitive hydrolysis due to reduced nucleophilicity. This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview

Subject: (Perfluorophenyl)methanamine (CAS: 446-48-0) Synonyms: 2,3,4,5,6-Pentafluorobenzylamine; PFB-Amine.[1] Core Challenge: Managing competitive hydrolysis due to reduced nucleophilicity.

This guide addresses the specific technical challenges of using (Perfluorophenyl)methanamine in synthesis. Unlike standard alkyl amines, this molecule presents a unique "kinetic trap" where moisture sensitivity arises not from the instability of the amine itself, but from its inability to outcompete water for electrophiles.[1]

Part 1: The Chemistry of Sensitivity (The "Why")

To troubleshoot effectively, you must understand the electronic environment of the nitrogen atom.

The "Sluggish Nucleophile" Paradox

Users often mistake the low yield in coupling reactions for "wet reagents" or "bad catalyst," when the root cause is the electronic deficiency of the pentafluorophenyl ring.

  • Electron Withdrawal: The five fluorine atoms on the benzene ring exert a massive inductive effect ($ -I $), pulling electron density away from the benzylic carbon and, by extension, the nitrogen lone pair.

  • Reduced pKa: While benzylamine has a pKa of ~9.3, (Perfluorophenyl)methanamine is significantly less basic (estimated pKa ~5.5–6.0).

  • Kinetic Consequence: In a reaction mixture containing trace moisture, a standard amine (fast nucleophile) might outcompete water for an acid chloride. However, (Perfluorophenyl)methanamine is a slow nucleophile .[1] If water is present, the hydrolysis of the electrophile (acid chloride/activated ester) becomes the dominant pathway.

The "Moisture Sensitivity" is not intrinsic to the amine; it is a property of the competitive reaction landscape.

Visualizing the Kinetic Trap

The following diagram illustrates why "standard" anhydrous techniques often fail with this specific amine. The rate of


 often exceeds 

unless specific interventions are made.

KineticTrap Electrophile Activated Electrophile (e.g., Acid Chloride) Product Desired Amide Electrophile->Product  k_amine (Slow) Byproduct Hydrolysis Byproduct (Carboxylic Acid) Electrophile->Byproduct  k_water (Fast) Amine (Perfluorophenyl)methanamine (Weak Nucleophile) Amine->Product Water Trace Moisture (Competitive Nucleophile) Water->Byproduct

Figure 1: The Competitive Hydrolysis Pathway. Due to the electron-deficient ring, the amine reacts slowly (


), allowing even trace water (

) to consume the electrophile.

Part 2: Storage & Handling Protocols

While the amine is not pyrophoric, improper storage alters its stoichiometry, leading to calculation errors in sensitive couplings.[1]

The Carbonate Issue

Like many primary amines, (Perfluorophenyl)methanamine absorbs atmospheric


 to form carbamate salts.


Because the amine is expensive and often used in precise stoichiometric equivalents (e.g., in surface modification or drug conjugation), the formation of carbamates "weighs down" the sample with inactive mass.
ParameterRecommendationRationale
Storage Atmosphere Argon or NitrogenPrevents formation of solid carbamate crusts on the liquid surface.
Desiccant Activated Molecular Sieves (4Å)Essential. The amine is hygroscopic; absorbed water will kill subsequent coupling reactions.
Container Amber Glass with Teflon-lined capAvoids leaching; amber glass protects against potential photodegradation over long periods.
Handling Schlenk Line / GloveboxRecommended for dispensing. If handling in air, flush the headspace with

immediately after use.[1]

Part 3: Troubleshooting Reaction Failures

Scenario A: Amide Coupling (Acid Chloride Method)

Symptom: High consumption of acid chloride, but low yield of amide.[1] Recovery of carboxylic acid byproduct. Root Cause: Trace water hydrolyzed the acid chloride before the sluggish amine could react.

Corrective Protocol:

  • Solvent Drying: Do not rely on "SureSeal" bottles that have been opened previously. Distill DCM or THF over

    
     or pass through an activated alumina column immediately before use.
    
  • The "Scavenger" Base: Use a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine) in excess (3.0 equiv).

    • Why? The PFB-amine is too weak to effectively scavenge the HCl produced. If HCl accumulates, it protonates the remaining amine, shutting down the reaction entirely.[1]

  • Nucleophilic Catalysis (The Fix): Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[1][2][3] DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more electrophilic than the acid chloride, facilitating attack by the weak PFB-amine.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Symptom: No reaction or extremely slow conversion when reacting PFB-amine with a fluorinated heterocycle. Root Cause: The nucleophilicity of the nitrogen is insufficient to overcome the activation energy barrier of the transition state.

Corrective Protocol:

  • Solvent Switch: Move from THF/DCM to polar aprotic solvents like DMSO or DMF .

    • Why? These solvents solvate the cation of the base, leaving the amine (or its deprotonated anion) "naked" and more reactive.

  • Deprotonation: Instead of using the neutral amine, generate the lithium amide (

    
    ) using n-BuLi  or LiHMDS  at -78°C, then add the electrophile.
    
    • Caution: The anion is stable but extremely moisture sensitive. This must be done under strict inert conditions.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/NHS coupling with (Perfluorophenyl)methanamine? A: Yes, but it is often inefficient.[1] The intermediate NHS-ester is prone to hydrolysis in the time it takes the PFB-amine to react.

  • Better Alternative: Use HATU or PyBOP as the coupling agent. These reagents generate highly reactive intermediates that drive the reaction faster, minimizing the window for competitive hydrolysis.

Q2: I see a white precipitate immediately upon adding the amine to the acid chloride. Is this the product? A: Likely not. It is most likely the hydrochloride salt of the amine (


).
  • Troubleshooting: Check the pH. If acidic, you have protonated your nucleophile, rendering it unreactive.[1] Add more DIPEA/Triethylamine until the precipitate dissolves or the basicity is restored.

Q3: How do I remove unreacted (Perfluorophenyl)methanamine from the crude mixture? A: Because the amine is weakly basic, it does not protonate well at mild pH (e.g., pH 4-5).

  • Protocol: Wash the organic layer with 1M HCl or 10% Citric Acid . Unlike standard amines which wash out at pH 5, you need a stronger acidic wash (pH < 2) to fully protonate the PFB-amine (

    
    ) and drive it into the aqueous layer.
    

Q4: Is the amine compatible with biological samples (aqueous buffers)? A: No. While the amine can be used for derivatization (e.g., forming oximes from aldehydes), it is generally too hydrophobic and kinetically slow for bioconjugation in water.[1] For biological targets, use the isothiocyanate or NHS-ester derivative of the perfluorophenyl compound, not the free amine.

References

  • Nucleophilicity Trends

    • Title: Nucleophilicity of Amines: Structural Effects.[4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Establishes the correlation between electron-withdrawing groups (fluorine) and reduced nucleophilic power.
  • Amine pKa Data: Title: pKa Values of Amines and Cyclic Nitrogen Compounds. Source: Alfa Chemistry / Evans pKa Table. Relevance: Provides comparative data for benzylamine (pKa ~9.3) vs. fluorinated analogs, supporting the "weak nucleophile" argument.
  • Carbamate Formation Kinetics

    • Title: Kinetics of Carbamate Formation and Breakdown.[5]

    • Source: J. Am. Chem. Soc. (via ResearchGate).[6]

    • URL:[Link]

    • Relevance: Explains the mechanism of absorption by primary amines, necessit
  • Handling Acid Chlorides

    • Title: Reactions of Acid Chlorides with Nucleophiles.[2]

    • Source: Chemistry Steps.[6][7][8]

    • URL:[Link]

    • Relevance: Details the competitive hydrolysis mechanism that causes reaction failure with weak amines.

Sources

Troubleshooting

Technical Support Center: (Perfluorophenyl)methanamine Stability &amp; Handling

The following technical guide is structured as a specialized support center resource for researchers working with (Perfluorophenyl)methanamine (CAS: 4483-52-9), also known as 2,3,4,5,6-Pentafluorobenzylamine. Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with (Perfluorophenyl)methanamine (CAS: 4483-52-9), also known as 2,3,4,5,6-Pentafluorobenzylamine.

Senior Application Scientist: Dr. A. Vance Department: Fluorinated Intermediates & Catalysis Support Last Updated: March 2, 2026

Core Chemical Profile & Stability Overview

(Perfluorophenyl)methanamine is distinct from non-fluorinated benzylamines due to the extreme electron-withdrawing nature of the pentafluorophenyl (PFP) ring. This electronic environment creates two primary stability challenges during reactions:

  • Nucleophilic Aromatic Substitution (

    
    ):  The ring is highly susceptible to nucleophilic attack, particularly at the para-position, leading to "decomposition" via fluoride displacement.
    
  • Reduced Nucleophilicity of the Amine: The amine nitrogen is less basic (

    
     of conjugate acid 
    
    
    
    5.5-6.0) compared to benzylamine (
    
    
    9.3), often requiring harsher conditions that paradoxically trigger ring degradation.
Quick Reference Data
ParameterValueCritical Implication
CAS Number 4483-52-9Verification ID
Boiling Point 84-86 °C (11 mmHg)Volatile; avoid high-vac without cooling.[1]
Storage 2-8 °C, Inert GasReacts with atmospheric

to form carbamates.
Main Degradation

(Para-F displacement)
Occurs with strong bases/nucleophiles in polar solvents.
Incompatibility Strong Bases, Pd/C +

Causes defluorination.

Troubleshooting Guide: Preventing Decomposition

Issue 1: "I am observing the release of HF or formation of insoluble fluoride salts during my reaction."

Diagnosis: Nucleophilic Aromatic Substitution (


) 
The most common mode of "decomposition" is not the breakdown of the molecule per se, but the displacement of a fluorine atom (usually para) by a nucleophile present in your reaction (e.g., hydroxide, alkoxides, or even the amine itself if concentrated).
  • Mechanism: The electron-deficient ring stabilizes the Meisenheimer complex intermediate, facilitating the loss of

    
    .
    
  • Risk Factors: High temperatures (>80°C), polar aprotic solvents (DMF, DMSO, NMP), and strong bases (

    
    , 
    
    
    
    ,
    
    
    ).

Corrective Protocol:

  • Solvent Switch: Move to non-polar or protic solvents (Toluene, DCM, THF, or Isopropanol). Polar aprotic solvents solvate cations, leaving anions "naked" and highly reactive toward the ring.

  • Base Selection: Switch to sterically hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) or inorganic carbonates (

    
    ) instead of hydroxides or alkoxides.
    
  • Temperature Control: Maintain reaction temperature below 60°C whenever possible.

Issue 2: "The product yield is low, and I see defluorinated byproducts by MS."

Diagnosis: Reductive Defluorination (Hydrodefluorination) If you are performing a reductive amination or deprotection using metal catalysts (Pd, Pt) and hydrogen, you are likely cleaving the C-F bonds.

  • Mechanism: The C-F bond in polyfluorinated arenes is susceptible to oxidative addition by low-valent metals, followed by hydrogenolysis.

  • Risk Factors: Palladium on Carbon (Pd/C), high

    
     pressure, prolonged reaction times.
    

Corrective Protocol:

  • Alternative Reductants: Use hydride reagents that do not affect the aromatic ring, such as Sodium Triacetoxyborohydride (STAB) for reductive aminations.

  • Catalyst Poisoning: If hydrogenation is mandatory, use Lindlar’s catalyst or poison the Pd/C with diphenylsulfide to reduce its activity toward the C-F bond.

Issue 3: "The amine is not reacting with my electrophile (sluggish kinetics)."

Diagnosis: Electronic Deactivation The PFP group pulls electron density away from the nitrogen, making it a poor nucleophile. Researchers often increase heat to compensate, which triggers Issue #1 (


).

Corrective Protocol:

  • Activate the Electrophile: Instead of heating the amine, activate the electrophile (e.g., convert carboxylic acids to acid chlorides or mixed anhydrides rather than using standard EDC coupling).

  • Catalysis: Use nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the attack.

Visualizing the Decomposition Pathways[2][3][4]

The following diagram illustrates the "Safe Zone" for operations versus the pathways that lead to decomposition.

PFP_Stability Start (Perfluorophenyl)methanamine Cond_Safe Safe Conditions: < 60°C, Non-polar solv., Weak bases (DIPEA) Start->Cond_Safe Cond_SNAr Risk: SNAr Trigger: Strong Nuc (OH-, RO-), Polar Aprotic (DMF), Heat Start->Cond_SNAr Cond_Red Risk: Reduction Trigger: Pd/C + H2, Metal hydrides (LiAlH4) Start->Cond_Red Product Target Product (Stable Amide/Amine) Cond_Safe->Product Successful Reaction Decomp_SNAr Decomposition: para-Substituted Impurity + HF Release Cond_SNAr->Decomp_SNAr F- displacement Decomp_Defluoro Decomposition: Defluorinated Ring (Tetra/Trifluoro analogs) Cond_Red->Decomp_Defluoro C-F Cleavage Decomp_SNAr->Product Irreversible Loss

Figure 1: Decision logic for preventing decomposition. Green paths indicate safe operating windows; red and yellow paths indicate high-risk conditions leading to specific decomposition byproducts.

Standard Operating Procedures (SOPs)

Protocol A: Safe Amide Coupling (Preventing )

Objective: Couple (Perfluorophenyl)methanamine with a carboxylic acid without degrading the ring.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in Dichloromethane (DCM) (Do not use DMF).

  • Reagent Addition: Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir at 0°C to RT until gas evolution ceases (Acid Chloride formation).

    • Why? Acid chlorides are highly reactive, allowing the poor nucleophile (PFP-amine) to react at low temperatures, avoiding the heat required for EDC/NHS couplings.

  • Coupling: Cool the mixture to 0°C. Add (Perfluorophenyl)methanamine (1.0 equiv) and Triethylamine (1.5 equiv) dropwise.

    • Note: Triethylamine is a weak nucleophile and will not attack the PFP ring at 0°C.

  • Workup: Quench with water. Wash with 1M HCl (to remove unreacted amine) and sat.

    
    . Dry over 
    
    
    
    .
Protocol B: Reductive Amination (Preventing Defluorination)

Objective: React (Perfluorophenyl)methanamine with an aldehyde.

  • Imine Formation: Mix the aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol or 1,2-Dichloroethane . Add activated molecular sieves (4Å) to absorb water. Stir at RT for 4-12 hours.

    • Why? Driving the equilibrium to the imine first prevents the need for harsh reducing conditions later.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.

    • Critical: Do NOT use

      
       or 
      
      
      
      . STAB is mild and chemoselective for the imine over the C-F bonds.
  • Quench: Quench with sat.

    
    . Extract with Ethyl Acetate.
    

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent if my reagents are insoluble in DCM? A: Proceed with extreme caution. DMSO significantly enhances the nucleophilicity of anions (like hydroxide or even chloride), promoting


 on the PFP ring. If you must use DMSO, keep the temperature < 40°C and ensure the reaction mixture remains strictly neutral or slightly acidic; avoid strong bases.

Q: Why does my reaction mixture etch the glassware? A: This indicates significant decomposition. The release of fluoride ions (


) during 

decomposition leads to the formation of HF (in protic media) or reactive fluoride salts, which etch borosilicate glass. This is a "red flag" to stop the reaction and switch to Protocol A.

Q: How do I store the amine long-term? A: Store at 2-8°C under an Argon atmosphere. Like most amines, it absorbs


 from the air to form carbamate salts (white crust). However, unlike standard amines, the PFP-amine carbamates are less stable and can decompose unpredictably upon heating.

References

  • Nucleophilic Aromatic Substitution on Pentafluorophenyl Systems

    • Title: Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles.[2]

    • Relevance: Details the regioselectivity of at the para-position and the role of solvent polarity (DMSO vs. others) in promoting this decomposition.
    • Source:

  • Stability of Fluorin

    • Title: The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition.
    • Relevance: Provides mechanistic insight into how electron-withdrawing fluorine atoms affect the C-N bond stability and hydrolysis pathways, applicable by analogy to the benzylic system.
    • Source:

  • Reductive Defluorin

    • Title: Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances.[3]

    • Relevance: Establishes the susceptibility of C-F bonds to cleavage under reductive conditions (metal catalysts)
    • Source:

  • Handling and Safety D

    • Title: Safety D
    • Relevance: Confirms storage conditions (2-8°C)
    • Source:

Sources

Reference Data & Comparative Studies

Validation

analytical method validation for pharmaceutical quality assurance

The landscape of pharmaceutical quality assurance is undergoing a profound transformation. For decades, analytical chemists relied on Traditional Analytical Method Validation (TAMV) paired with High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of pharmaceutical quality assurance is undergoing a profound transformation. For decades, analytical chemists relied on Traditional Analytical Method Validation (TAMV) paired with High-Performance Liquid Chromatography (HPLC). However, the demand for higher throughput, greater sensitivity, and lifecycle flexibility has driven the industry toward Ultra-High-Performance Liquid Chromatography (UHPLC) governed by Analytical Quality by Design (AQbD) principles.

The recent implementation of the and the complementary has formalized this shift[1]. As a Senior Application Scientist, I have observed firsthand that simply upgrading hardware from HPLC to UHPLC without upgrading the validation philosophy from TAMV to AQbD leads to fragile methods and high Out-Of-Specification (OOS) rates.

This guide objectively compares the performance and mechanistic causality of HPLC vs. UHPLC, and contrasts traditional validation against the self-validating framework of AQbD.

The Mechanistic Shift: HPLC vs. UHPLC Performance

To understand why traditional validation fails modern instrumentation, we must first examine the physical chemistry driving chromatographic performance.

Traditional HPLC utilizes stationary phase particles ranging from 3.5 to 5.0 µm. According to the van Deemter equation (


), the theoretical plate height (

) is heavily dependent on the

-term (resistance to mass transfer) at high linear velocities (

). If you increase the flow rate in HPLC to speed up analysis, the

-term dominates, resolution drops, and the method fails.

UHPLC disrupts this limitation by utilizing sub-2.0 µm particles[2]. Mechanistically, smaller particles minimize the


-term (eddy diffusion) and drastically flatten the 

-term. This allows scientists to operate at much higher linear velocities without sacrificing theoretical plates or peak resolution[3].

However, this thermodynamic advantage comes with a kinetic cost: Frictional Heating . The pressure drop across a UHPLC column (often exceeding 1000 bar) generates significant internal heat, creating radial and axial temperature gradients. If a method is validated using a static, One-Variable-At-A-Time (OVAT) approach, microscopic fluctuations in ambient temperature or mobile phase viscosity can push the method out of its narrow validated state.

Quantitative Comparison: HPLC vs. UHPLC in Method Validation
Performance MetricTraditional HPLCModern UHPLCCausality & AQbD Impact
Particle Size 3.5 – 5.0 µm< 2.0 µmSub-2 µm particles flatten the van Deemter curve, enabling high-speed separations without resolution loss.
Operating Pressure ~400 bar (40 MPa)1000 – 1500 barHigh pressure induces frictional heating; requires AQbD to map thermal design space and prevent OOS results.
Typical Run Time 15 – 45 minutes2 – 10 minutesRapid run times allow for extensive multivariate Design of Experiments (DoE) during AQbD method development.
Solvent Consumption 10 – 30 mL / run1 – 5 mL / runLower column volumes reduce waste, aligning with Green Analytical Chemistry (GAC) principles[3].
Validation State Static (OVAT)Dynamic (MODR)UHPLC's sensitivity to parameter shifts necessitates a self-validating Method Operable Design Region (MODR).

Traditional Validation vs. Analytical Quality by Design (AQbD)

Traditional validation is a reactive, "Quality by Testing" (QbT) approach[4]. It evaluates method performance only after the method is fully developed, testing parameters individually (OVAT). It fails to account for interaction effects between variables (e.g., how a shift in mobile phase pH interacts with a shift in column temperature)[5].

Analytical Quality by Design (AQbD) , as outlined in , is a proactive, knowledge-driven approach[1]. By utilizing multivariate statistics, AQbD maps a Method Operable Design Region (MODR) . The MODR acts as a self-validating system: as long as the method parameters remain within this mathematically proven multidimensional space, the method is guaranteed to meet its intended performance requirements[6]. Regulatory agencies recognize that moving parameters within the MODR does not constitute a method change, eliminating the need for costly revalidation[4].

G cluster_0 Traditional Validation (QbT) cluster_1 AQbD Validation (ICH Q14) T1 One-Variable-At-A-Time (OVAT) T2 Static Method Validation T1->T2 T3 Routine Quality Control T2->T3 A1 Define ATP & Risk Assessment T2->A1 Regulatory Paradigm Shift T4 High OOS & Revalidation T3->T4 A2 Multivariate DoE Mapping A1->A2 A3 Establish MODR (Design Space) A2->A3 A4 Lifecycle Mgmt & Flexibility A3->A4

Figure 1: Workflow comparison between Traditional Quality by Testing and Analytical Quality by Design.

Experimental Protocol: AQbD-Driven UHPLC Method Validation

To build a self-validating UHPLC assay for pharmaceutical quality assurance, scientists must transition from empirical tinkering to systematic engineering[7]. Below is the definitive step-by-step methodology for executing an AQbD-driven validation in compliance with [8].

Step 1: Define the Analytical Target Profile (ATP)

The ATP defines the ultimate goal of the method independent of the technique[5].

  • Action: Establish the Critical Analytical Attributes (CAAs). For a stability-indicating UHPLC assay, CAAs typically include a baseline resolution (

    
    ) for all critical impurity pairs, peak tailing factor (
    
    
    
    ), and a Signal-to-Noise ratio (
    
    
    ) for the Limit of Quantitation (LOQ).
Step 2: Risk Assessment (FMEA)
  • Action: Utilize an Ishikawa (Fishbone) diagram and a Failure Mode and Effects Analysis (FMEA) matrix to identify Critical Method Parameters (CMPs) that could impact the CAAs.

  • Causality: In UHPLC, flow rate, column temperature, and mobile phase pH are highly critical due to their impact on frictional heating and analyte ionization states.

Step 3: Execute Design of Experiments (DoE)
  • Action: Instead of OVAT, use a Central Composite Design (CCD) or Box-Behnken statistical model to test the CMPs simultaneously.

  • Execution: Program the UHPLC to run 15–20 automated sequences varying Gradient Time (

    
    ), Temperature (
    
    
    
    ), and pH across three levels (Low, Nominal, High). The speed of UHPLC allows this entire DoE to be executed overnight.
Step 4: Establish the Method Operable Design Region (MODR)
  • Action: Process the DoE data using multivariate software to generate overlaid contour plots.

  • Result: The intersection where all CAAs (Resolution, Tailing, S/N) meet the ATP criteria forms the MODR. This multidimensional space is your self-validating safe zone[3].

Step 5: Execute ICH Q2(R2) Validation within the MODR
  • Action: Set the UHPLC to the nominal setpoint within the center of the MODR and execute the mandatory ICH Q2(R2) validation parameters[9]:

    • Specificity: Inject forced degradation samples to prove no interference at the retention time of the Active Pharmaceutical Ingredient (API).

    • Linearity & Range: Evaluate responses from LOQ up to 120% of the specification limit.

    • Accuracy & Precision: Perform recovery studies (spiking API into placebo) across 3 concentration levels in triplicate.

    • Robustness: Self-Validated. Because the MODR was established via DoE, robustness is mathematically proven upfront, satisfying ICH Q14 requirements[1].

G ATP Analytical Target Profile (ATP) Risk Risk Assessment (FMEA Matrix) ATP->Risk DoE Design of Experiments (DoE) Risk->DoE MODR Method Operable Design Region DoE->MODR Control Control Strategy (Self-Validating) MODR->Control

Figure 2: The AQbD self-validating lifecycle workflow for establishing robust analytical procedures.

Conclusion

The transition from HPLC to UHPLC provides undeniable kinetic and thermodynamic advantages for pharmaceutical analysis. However, the extreme operating conditions of UHPLC render traditional, static method validation obsolete. By embracing Analytical Quality by Design (AQbD) and the frameworks established in ICH Q2(R2) and Q14, laboratories can map robust Method Operable Design Regions (MODR). This scientific rigor transforms method validation from a regulatory hurdle into a self-validating control strategy, ensuring unparalleled data integrity, operational flexibility, and ultimately, patient safety.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA,[Link]

  • European Medicines Agency. "ICH Q14 Analytical procedure development - Scientific guideline." EMA,[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma Insights,[Link]

  • LCGC International. "Analytical Quality by Design in the Pharmaceutical Industry." Chromatography Online,[Link]

  • Research Journal of Pharmacy and Technology. "Systematic Approaches in Analytical Quality by Design: Enhancing Method Reliability and Compliance." RJPT,[Link]

  • Taylor & Francis. "Enhancing Pharmaceutical Analysis with Analytical Quality by Design in UHPLC: A Review of Methodological Innovations." Critical Reviews in Analytical Chemistry,[Link]

  • Veeprho. "Analytical Quality by Design (AQbD)." Veeprho Scientific Blog,[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Perfluorophenyl)methanamine

As a Senior Application Scientist, I approach the handling of (Perfluorophenyl)methanamine (CAS: 1548-77-2)—also known as Pentafluorobenzylamine—not merely as a procedural requirement, but as an exercise in rigorous chem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of (Perfluorophenyl)methanamine (CAS: 1548-77-2)—also known as Pentafluorobenzylamine—not merely as a procedural requirement, but as an exercise in rigorous chemical risk management.

This compound presents a unique dual-hazard profile. The primary amine group dictates its classification under1[1], carrying the H314 hazard statement for causing severe skin burns and irreversible eye damage[2]. Concurrently, the perfluorinated aromatic ring drastically increases the molecule's lipophilicity and volatility compared to standard aliphatic amines[3]. Understanding this structural causality is critical: standard laboratory PPE is often insufficient because the fluorinated ring facilitates rapid permeation through thin elastomeric barriers, while the amine aggressively attacks mucosal tissues. Furthermore, it is classified as a combustible liquid (H227), requiring strict ignition control[2].

Chemical & Hazard Specifications

PropertySpecification
CAS Number 1548-77-2[2]
Molecular Formula C7H4F5N[3]
Molecular Weight 197.11 g/mol [2]
Storage Temperature 2-8°C (Inert atmosphere, dark place)[2]
UN Classification UN 2735 (Amines, liquid, corrosive, n.o.s.)[1]
Packing Group II[2]

Personal Protective Equipment (PPE) Matrix

To safely handle this compound, your protective barrier must account for both corrosivity and high organic permeation rates.

PPE CategorySpecification / MaterialCausality (Scientific Justification)Replacement Cycle
Hand Protection Butyl Rubber or Laminate (e.g., Silver Shield) over inner NitrileThe perfluorinated ring increases lipophilicity, allowing rapid permeation through standard nitrile. Butyl rubber provides a robust barrier against corrosive organic amines[4].Replace immediately upon suspected contamination or after 4 hours of continuous use.
Eye/Face Protection Tight-fitting chemical splash goggles + Polycarbonate Face ShieldH314 amines cause irreversible ocular damage upon contact. A face shield prevents vapor condensation and liquid splashes from reaching the face[1].Decontaminate after every session; discard if etched or scratched.
Body Protection Chemically resistant lab coat (Tyvek/Polyethylene) or ApronCotton lab coats absorb liquids, holding the corrosive amine against the skin. Polyethylene provides a non-porous barrier[1].Discard if splashed; do not launder contaminated coats.
Respiratory Protection NIOSH-approved half-mask with Organic Vapor (OV) cartridgesMitigates inhalation of volatile corrosive vapors if fume hood ventilation fails or during spill cleanup[1].Follow cartridge end-of-service-life indicator (ESLI).

Operational Workflow: Safe Handling Protocol

The following methodology is designed as a self-validating system . You must actively verify the success of each step before proceeding to the next to ensure absolute safety.

  • Environmental Verification:

    • Action: Turn on the chemical fume hood and verify the digital monitor reads a face velocity of 80–100 fpm. Clear the workspace of strong oxidizing agents and acids.

    • Validation: Do not uncap the reagent until the airflow alarm is silent and the sash is positioned at the certified working height.

  • PPE Integrity Check:

    • Action: Don inner nitrile gloves, then outer butyl rubber gloves. Inspect for micro-tears using the air-inflation method. Equip goggles and face shield.

    • Validation: Ensure the goggles form a complete, airtight seal against your face.

  • Inert Dispensing:

    • Action: Because the chemical is a combustible liquid (H227)[2], use spark-proof tools. Open the container and use a glass positive-displacement pipette for transfer.

    • Validation: Check the pipette tip for drips before moving it across the hood space.

  • Controlled Reaction Addition:

    • Action: Add the amine dropwise to your reaction vessel. Amine neutralizations or reactions with electrophiles are highly exothermic.

    • Validation: Monitor the reaction temperature. If an exotherm exceeds your target parameter, pause the addition and apply an ice bath. Uncontrolled heat will vaporize the unreacted amine, overwhelming the exhaust system.

  • Post-Handling Decontamination:

    • Action: Purge the primary reagent bottle with inert gas (Argon/Nitrogen) to prevent degradation, seal tightly, and return to 2-8°C storage[2]. Wipe down the exterior of all utilized glassware with a damp cloth.

OperationalWorkflow Start Pre-Operation: Verify Fume Hood & PPE Check Inspect Butyl Gloves & Face Shield Start->Check Proceed Dispense Dispense (Perfluorophenyl)methanamine Under Active Exhaust Check->Dispense PPE Verified React Execute Reaction (Monitor Exotherm) Dispense->React Transfer Complete Clean Decontaminate Tools & Segregate Waste React->Clean Post-Reaction

Caption: Operational Workflow for Handling (Perfluorophenyl)methanamine.

Spill Response & Decontamination Strategy

In the event of a breach, rapid containment is necessary to prevent severe inhalation exposure and surface corrosion.

  • Immediate Assessment: Determine the spill's scale.

    • Validation: If the spill is >50 mL or outside the fume hood, abort cleanup, evacuate the laboratory, and contact the HazMat team immediately.

  • Containment & Neutralization: For minor spills (<50 mL) inside the hood, do not use combustible materials like sawdust [1]. Cover the spill completely with an inert absorbent material (e.g., dry sand, diatomaceous earth, or a commercial UN 2735 corrosive-spill kit)[4].

  • Collection: Use a non-sparking scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Wash: Wash the contaminated surface with copious amounts of water, followed by a mild detergent wash.

    • Validation: Test the final rinse water with pH paper to confirm the basic amine has been completely removed from the surface.

SpillResponse Spill Spill Detected: (Perfluorophenyl)methanamine Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor <50mL Major Major Spill (>50mL) or Outside Hood Assess->Major >50mL Absorb Neutralize & Absorb (Inert Material/Sand) Minor->Absorb Evac Evacuate Area & Call HazMat Major->Evac Dispose Collect in Corrosive Waste Container Absorb->Dispose

Caption: Spill Response Decision Tree for Corrosive Amines.

Waste Disposal & Environmental Logistics

Improper disposal of fluorinated organics poses severe environmental and facility risks.

  • Classification & Segregation: Label all waste clearly as "UN 2735 AMINES, LIQUID, CORROSIVE, N.O.S. ((Perfluorophenyl)methanamine)"[1]. Strictly isolate this container from acidic waste streams to prevent violent exothermic neutralizations in the waste storage area.

  • Destruction Method: Route the sealed HDPE containers to a licensed chemical destruction plant. Crucial logistical note: The incineration facility must be explicitly equipped with flue gas scrubbing technology[5]. Combusting perfluorinated compounds generates highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx), which must be chemically scrubbed from the exhaust before atmospheric release.

References

  • Safety Data Sheets - ECHEMI (Disposal Protocols for Fluorinated Amines). ECHEMI. 5

  • 1548-77-2 | (Perfluorophenyl)methanamine. BLD Pharm. 2

  • Benzenemethanamine, 2,3,4,5,6-pentafluoro- | C7H4F5N. PubChem. 3

  • FOT Bio Control (UN 2735 Handling & PPE). UniMarine Group. 1

  • Safety data sheet (UN 2735 AMINES, LIQUID, CORROSIVE, N.O.S.). Chemos GmbH&Co.KG.4

Sources

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